molecular formula C10H8NaO3S B147347 Sodium 2-naphthalenesulfonate CAS No. 532-02-5

Sodium 2-naphthalenesulfonate

Cat. No.: B147347
CAS No.: 532-02-5
M. Wt: 231.23 g/mol
InChI Key: ULODLFDKFVIYFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-naphthalenesulfonate is typically synthesized through the sulfonation of naphthalene using concentrated sulfuric acid. The reaction involves the following steps:

Industrial Production Methods: An improved industrial process involves adding an auxiliary agent during the sulfonation of naphthalene to increase the utilization ratio of sulfuric acid and the sulfonation rate. This method reduces the total acidity of the sulfonation substances, decreases the generation of neutralization mother liquor, and improves the yield of this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Depending on the oxidizing agent, products can include naphthoquinones and other oxidized derivatives.

    Reduction Products: Reduced forms of naphthalenesulfonate.

    Substitution Products: Various substituted naphthalenesulfonates

Scientific Research Applications

Sodium 2-naphthalenesulfonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium 1-naphthalenesulfonate
  • Sodium 2-naphthalenesulfonate
  • Sodium dodecylbenzenesulfonate
  • Sodium lignosulfonate

Comparison: this compound is unique due to its specific sulfonation at the 2-position of the naphthalene ring, which imparts distinct chemical and physical properties compared to its isomers and other sulfonated compounds. For example, sodium 1-naphthalenesulfonate has the sulfonic acid group at the 1-position, leading to different reactivity and aggregation behavior .

Properties

CAS No.

532-02-5

Molecular Formula

C10H8NaO3S

Molecular Weight

231.23 g/mol

IUPAC Name

sodium;naphthalene-2-sulfonate

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);

InChI Key

ULODLFDKFVIYFY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na]

Color/Form

White to pale yellow

density

0.4

melting_point

275 °C

532-02-5

Pictograms

Irritant

shelf_life

Stable under recommended storage conditions.

solubility

Soluble in wate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-naphthalenesulfonate
Reactant of Route 2
Sodium 2-naphthalenesulfonate
Reactant of Route 3
Sodium 2-naphthalenesulfonate
Reactant of Route 4
Sodium 2-naphthalenesulfonate
Reactant of Route 5
Sodium 2-naphthalenesulfonate
Reactant of Route 6
Sodium 2-naphthalenesulfonate
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Q & A

Q1: What is the molecular structure and formula of sodium 2-naphthalenesulfonate?

A1: this compound consists of a naphthalene ring system with a sulfonate group (-SO3Na) attached at the 2-position. Its molecular formula is C10H7NaO3S.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, near-infrared (NIR) spectroscopy has been used to study the inclusion complexes of 2-NS with cyclodextrins. This technique exploits the enhanced oscillator strengths of C-H stretching overtone bands in the 900-1800 nm region upon complex formation. []

Q3: How does this compound affect the aggregation behavior of certain surfactants?

A3: Research shows that 2-NS can induce various self-assembly structures in surfactant systems. For example, it forms elongated micelles with tetradecyldimethylamine oxide hemihydrochloride (C14DMAO·1/2HCl) at low molar ratios and precipitates as solid crystals at higher ratios. These crystals can transition into a lamellar liquid crystalline phase at elevated temperatures. [] The stability of the resulting dispersions, such as vesicle dispersions, is influenced by factors like electrostatic interactions, as described by the DLVO theory. []

Q4: What is the solubility behavior of this compound?

A4: The solubility of 2-NS has been extensively studied in various solvent systems. This includes: * Sulfuric acid solutions: This is relevant for the preparation of 2-NS. []* Binary solvent mixtures: Studies have investigated its solubility in mixtures like sodium chloride + water, sodium sulfate + water, and ethanol + water at different temperatures. This data contributes to understanding its behavior in diverse environments and optimizing processes where solubility is crucial. [, ]* Organic solvents: Solubility data in organic solvents is important for potential applications in extraction and separation processes. []

Q5: How does this compound interact with macroporous resins?

A5: 2-NS exhibits sorption affinity towards macroporous resins, which is influenced by factors like pH and the presence of competing ions. This property is valuable for removing aromatic sulfonates from aqueous solutions. [, ] A study focusing on aminated hyper-cross-linked polymer (M-101) demonstrated the significant role of π-π interactions between 2-NS and the polymer matrix in the sorption process. []

Q6: Can this compound act as a guest molecule in host-guest systems?

A6: Yes, 2-NS acts as a guest molecule for both cyclodextrins and cationic pillar[6]arenes. * Cyclodextrins: The inclusion complexes formed by 2-NS with α-, β-, and γ-cyclodextrins have been studied using NIR spectroscopy to determine their association constants. []* Pillar[6]arenes: A cationic water-soluble pillar[6]arene demonstrated a high binding affinity for 2-NS, leading to the formation of host-guest complexes. This interaction can be utilized to modify the self-assembly behavior of amphiphilic molecules containing a 2-naphthalenesulfonate unit in aqueous solutions. []

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